molecular formula C11H14ClN3O B2567085 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431969-96-8

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2567085
CAS No.: 1431969-96-8
M. Wt: 239.7
InChI Key: AFTSOMSLDWGOHA-UHFFFAOYSA-N
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Description

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C11H13N3OClH It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1H-pyrazol-4-amine with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted pyrazole or phenoxy derivatives.

Scientific Research Applications

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of the 4-methylphenoxy group.

    4-Amino-1-methylpyrazole: Another derivative of pyrazole with an amino group at the 4-position.

Uniqueness

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to other pyrazole derivatives.

Properties

IUPAC Name

1-[(4-methylphenoxy)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-9-2-4-11(5-3-9)15-8-14-7-10(12)6-13-14;/h2-7H,8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTSOMSLDWGOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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